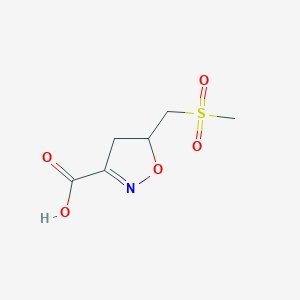
2-(Pyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a pyridine ring, a trifluoromethyl group, and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the trifluoromethyl group and the triazole ring imparts unique chemical properties to the compound, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between a pyridine-substituted alkyne and an azide in the presence of a copper catalyst. The reaction conditions typically include the use of a solvent such as dimethyl sulfoxide or acetonitrile, and the reaction is carried out at elevated temperatures (e.g., 80-100°C) for several hours.
Another approach involves the direct functionalization of a pre-formed triazole ring with a pyridine and trifluoromethyl group. This can be achieved through a series of substitution reactions, where the triazole ring is first functionalized with a suitable leaving group, followed by nucleophilic substitution with the desired pyridine and trifluoromethyl reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, and often involve the use of automated reactors and advanced purification techniques such as chromatography and crystallization. The choice of synthetic route and reaction conditions is influenced by factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, such as reducing the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in solvents such as water, acetone, or dichloromethane.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst. Reactions are typically carried out in solvents such as tetrahydrofuran or ethanol.
Substitution: Common reagents include halides, sulfonates, and organometallic reagents. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Coupling Reactions: Common reagents include palladium catalysts, boronic acids, and organohalides. Reactions are typically carried out in solvents such as toluene or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives such as aldehydes or ketones, while reduction reactions may yield reduced derivatives such as alcohols or amines. Substitution reactions may yield substituted derivatives with various functional groups, and coupling reactions may yield larger, more complex molecules.
Scientific Research Applications
2-(Pyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is of interest as a potential drug candidate due to its unique chemical properties and potential biological activity. It has been studied for its potential use as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Materials Science: The compound is of interest for its potential use in the development of new materials, such as polymers, coatings, and catalysts. Its unique chemical properties make it a valuable building block for the synthesis of advanced materials.
Organic Synthesis: The compound is of interest as a versatile intermediate in organic synthesis. It can be used as a starting material for the synthesis of a wide range of complex molecules, including natural products and pharmaceuticals.
Biological Research: The compound is of interest for its potential use as a tool in biological research. It can be used to study the structure and function of biological molecules, such as proteins and nucleic acids, and to develop new diagnostic and therapeutic techniques.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid depends on its specific application and target. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or ion channels. For example, it may inhibit the activity of an enzyme by binding to its active site, or it may modulate the activity of a receptor by binding to its ligand-binding domain.
The compound may also exert its effects through other mechanisms, such as altering the structure and function of biological membranes, or modulating the expression of specific genes. The specific pathways and molecular targets involved in the compound’s mechanism of action are the subject of ongoing research.
Comparison with Similar Compounds
2-(Pyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid: This compound lacks the trifluoromethyl group, which may result in different chemical properties and biological activity.
5-(Trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid: This compound lacks the pyridine ring, which may result in different chemical properties and biological activity.
2-(Pyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: This compound has a methyl group instead of a trifluoromethyl group, which may result in different chemical properties and biological activity.
The presence of the trifluoromethyl group and the pyridine ring in this compound imparts unique chemical properties to the compound, making it a valuable target for research and development. The trifluoromethyl group is known to enhance the stability and lipophilicity of the compound, while the pyridine ring can participate in various chemical reactions and interactions with biological molecules.
Properties
Molecular Formula |
C9H5F3N4O2 |
|---|---|
Molecular Weight |
258.16 g/mol |
IUPAC Name |
2-pyridin-2-yl-5-(trifluoromethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5F3N4O2/c10-9(11,12)7-6(8(17)18)14-16(15-7)5-3-1-2-4-13-5/h1-4H,(H,17,18) |
InChI Key |
WUJZQCWJRVUCMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2N=C(C(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





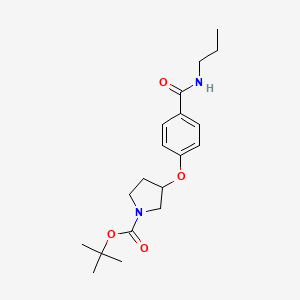
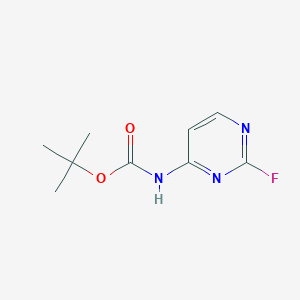
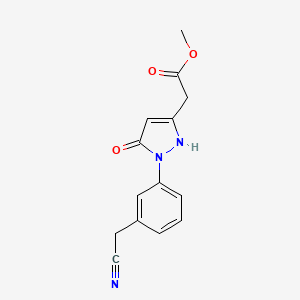
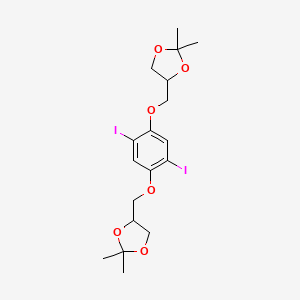

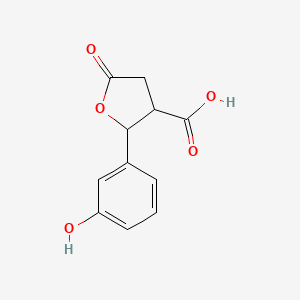
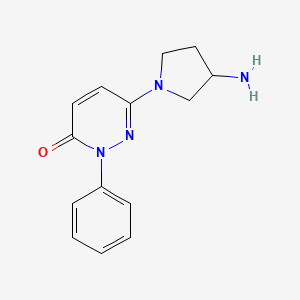
![calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B11786347.png)

